molecular formula C7H11F4NO B1581977 N,N-Diethyl-2,3,3,3-tetrafluoropropionamide CAS No. 392-63-2

N,N-Diethyl-2,3,3,3-tetrafluoropropionamide

Cat. No.: B1581977
CAS No.: 392-63-2
M. Wt: 201.16 g/mol
InChI Key: OIZFBXRWENZGCS-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3,3,3-tetrafluoropropionamide is a chemical compound with the molecular formula C7H11F4NO . It has a molecular weight of 201.1620 . This compound is often used as an intermediate in organic synthesis . It can also serve as a precursor for surfactants and ionic liquids .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C7H11F4NO/c1-3-12(4-2)6(13)7(10,11)5(8)9/h5H,3-4H2,1-2H3 . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

This compound can react with various aliphatic Grignard reagents to prepare N,N-Diethyl2,3-difluoroalkenylamides .


Physical and Chemical Properties Analysis

This compound has a boiling point of 58°C at 5mm pressure . It has a density of 1.228 g/cm^3 and a refractive index of 1.392 . It is a clear, faint red liquid .

Scientific Research Applications

Synthesis of Fluorinated Compounds

N,N-Diethyl-2,3,3,3-tetrafluoropropionamide is employed in synthesizing various fluorinated compounds. It reacts with Grignard reagents, resulting in N,N-Diethyl2,3-difluoroalkenylamides, and aryl 1,2,2,2-tetrafluoroethyl ketones, which have distinct structural and electronic properties due to their fluorinated nature (Watanabe et al., 2014).

Conformational Studies

In scientific research, the compound is used for conformational studies. The synthesis of tri- and tetrafluoropropionamides derived from chiral secondary amines and their subsequent X-ray analysis and theoretical calculations help understand the conformational behavior of these compounds, which is crucial in fields like drug design and material science (Bilska-Markowska et al., 2014).

Fluorinating Agents

It's also used in developing fluorinating agents. For example, diethylaminodifluorosulfinium tetrafluoroborate, a crystalline fluorinating agent, is more stable and easier to handle than traditional agents. This agent is particularly important in chemical synthesis for introducing fluorine atoms into organic molecules, enhancing their properties for various applications (L’Heureux et al., 2010).

Fluorescence Probes

This compound derivatives serve as fluorescence probes. Compounds like N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives exhibit varying fluorescent properties under different conditions. These properties make them useful in studying temperature, solvent polarity, and acid-base interactions (Huang & Tam-Chang, 2010).

Fluorinated Alcohols and Esters

The compound is integral in synthesizing fluorinated alcohols and esters. The reaction of N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine with various alcohols, in the presenceof diisopropylethylamine, yields corresponding 2,3,3,3-tetrafluoropropionate esters. This process is significant for producing fluorinated esters, which have applications in pharmaceuticals and agrochemicals due to their unique chemical properties (Watanabe et al., 1988).

Synthesis of α-Fluoro-β-Ketoesters

The compound plays a role in the facile synthesis of α-fluoro-β-ketoesters, important intermediates in organic synthesis. Alkyl and aryl polyfluoroalkyl ketones, synthesized using this compound, undergo dehydrohalogenation and subsequent hydrolysis to yield these ketoesters. These compounds are valuable in pharmaceutical chemistry for their potential biological activities (IshikawaNobuo et al., 1980).

Fluorination of Amino Acids

It also aids in the synthesis of fluorinated amino acids. For example, the use of tris(diethylamino)-N-methylphosphazene for fluoromethylation of diethyl N-acetylaminomalonate produces fluoro- and difluoroalanine, which are important in the study of peptides and proteins (Gerus et al., 2000).

Electrophilic Fluorinating Agents

This compound derivatives are used to create powerful electrophilic fluorinating agents. These agents are essential for introducing fluorine atoms into organic molecules, a critical step in synthesizing many pharmaceuticals and agrochemicals (Banks & Khazaei, 1990).

Photolysis Studies

The photolysis of derivatives of this compound has been studied for understanding photochemical processes. These studies provide insights into the stability and reactivity of these compounds under light, which is important in fields like photochemistry and environmental science (Platz et al., 1991).

Anticancer Activity

Carboxamide derivatives of this compound have been investigated for their potential anticancer activity. Studies using computational methods, docking, and molecular dynamics simulations help understand their mechanism of action and potential as therapeutic agents (Al-Otaibi et al., 2022).

Safety and Hazards

N,N-Diethyl-2,3,3,3-tetrafluoropropionamide is irritating to eyes and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . If skin irritation occurs or persists, medical advice should be sought .

Properties

IUPAC Name

N,N-diethyl-2,2,3,3-tetrafluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F4NO/c1-3-12(4-2)6(13)7(10,11)5(8)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZFBXRWENZGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959977
Record name N,N-Diethyl-2,2,3,3-tetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-63-2
Record name N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2,2,3,3-tetrafluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N-Diethyl-2,3,3,3-tetrafluoropropionamide interact with Grignard reagents?

A1: this compound exhibits interesting reactivity with different types of Grignard reagents [, ].

    Q2: How does the structure of this compound contribute to its function as an electrolyte additive in lithium metal batteries?

    A2: this compound (DETFP) exhibits a clever molecular design that makes it a promising additive for lithium metal batteries [].

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